3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Cereblon Binding IMiD SAR Targeted Protein Degradation

Researchers validating CRBN-dependent protein degradation need a bona fide negative control sharing the lenalidomide scaffold but incapable of cereblon engagement. 1-N-Methyl Lenalidomide (CAS 2133816-23-4) solves this: N-methylation of the glutarimide NH abolishes CRBN binding (KD = NB vs. 15.6-26.0 µM for lenalidomide), enabling clean discrimination of CRBN-mediated effects. • CRBN-inactive matched control for IKZF1/IKZF3 degradation assays; use at 10 µM alongside lenalidomide. • Essential reference standard for HPLC/UPLC quantitation of the N2-methyl impurity in lenalidomide API per pharmacopeial monographs. • Supplied at 97% purity with full COA (HPLC, NMR, residual solvents) for ANDA submissions.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B8116514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N
InChIInChI=1S/C14H15N3O3/c1-16-12(18)6-5-11(14(16)20)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3
InChIKeyBFAKEGSEMVIKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione: A Structurally Defined Lenalidomide Analog for CRBN-Targeted Research


3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione (CAS 2133816-23-4), also designated 1-N-Methyl Lenalidomide or Lenalidomide N2-Methyl Impurity, is a synthetic derivative of the immunomodulatory drug (IMiD) lenalidomide. It belongs to the glutarimide class of cereblon (CRBN) E3 ubiquitin ligase modulators. The compound is distinguished by a methyl substituent on the piperidine-2,6-dione nitrogen, a modification that directly contrasts with the free NH group present in lenalidomide (CAS 191732-72-6) and pomalidomide. This structural alteration is documented as critical for CRBN engagement, as the unmethylated glutarimide NH forms essential hydrogen bonds within the thalidomide-binding domain of CRBN [1]. The compound is primarily supplied as a reference standard for analytical method validation and as a chemically defined negative-control probe in targeted protein degradation studies , .

Why 1-N-Methyl Lenalidomide Cannot Be Substituted with Generic Lenalidomide or Its Common Analogs in Mechanistic Studies


Substituting 3-(4-Amino-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione with unmodified lenalidomide or other active IMiDs (e.g., pomalidomide) introduces a fundamental functional discrepancy: the target compound is engineered to be CRBN-binding incompetent. The free glutarimide NH in lenalidomide forms a critical hydrogen-bond network with the CRBN protein backbone that is essential for binding [1]. N-methylation at this position sterically and electronically disrupts this interaction, converting the molecule from an active CRBN ligand into an inactive analog. Using active IMiDs in place of this N-methyl derivative would therefore confound experiments requiring a matched molecular background without CRBN engagement, such as dissecting CRBN-dependent versus CRBN-independent anti-proliferative effects, or validating the specificity of PROTAC-mediated degradation [2].

Head-to-Head Quantitative Differentiation of 1-N-Methyl Lenalidomide from Active IMiDs


Complete Abrogation of CRBN Binding Affinity by Piperidine N-Methylation Compared to Lenalidomide

1-N-Methyl Lenalidomide is structurally incapable of binding to the cereblon (CRBN) thalidomide-binding domain, in direct contrast to its parent compound lenalidomide. This is evidenced by the characterization of N-methyl-dBET1, a PROTAC molecule that contains an identical N-methyl-glutarimide moiety to 1-N-Methyl Lenalidomide. In a fluorescence polarization saturation binding assay against human CRBN-TBD, N-methyl-dBET1 exhibited no measurable binding (KD = NB), whereas lenalidomide demonstrated a KD of 15.6 ± 2.2 μM and the unmethylated dBET1 a KD of 26.0 ± 2.1 μM [1]. This functional switch—from active binder to completely inactive analog—is directly attributable to the N-methyl modification [2].

Cereblon Binding IMiD SAR Targeted Protein Degradation

Loss of Cellular Degradation Function: N-Methyl-dBET1 Fails to Degrade BRD4 Unlike Its Unmethylated Counterpart

The functional consequence of N-methylation is the complete loss of target protein degradation in a cellular context. In stimulated human T cells, treatment with 10 μM dBET1 (unmethylated) resulted in robust degradation of the BRD4 protein as confirmed by Western blot, whereas treatment with 10 μM N-methyl-dBET1 showed no reduction in BRD4 protein levels, equivalent to the DMSO vehicle control [1]. 1-N-Methyl Lenalidomide is predicted to exhibit a corresponding inability to induce degradation of CRBN neosubstrates such as IKZF1 and IKZF3, a hallmark activity of its parent compound lenalidomide [2].

BRD4 Degradation PROTAC Specificity Cellular Efficacy

Regioisomeric Differentiation: 1-N-Methyl (Piperidine) vs. N-Methyl (Aniline) Lenalidomide in Analytical Selectivity

Procurement specifications must distinguish 1-N-Methyl Lenalidomide (CAS 2133816-23-4) from its regioisomer N-Methyl Lenalidomide (CAS 2197421-58-0), which carries the methyl group on the 4-amino substituent of the isoindolinone ring rather than on the piperidine nitrogen. These two compounds share an identical molecular formula (C14H15N3O3) and molecular weight (273.29 g/mol), making them indistinguishable by mass spectrometry alone without chromatographic separation [1]. The 1-N-methyl isomer is specifically designated as the Lenalidomide N2-Methyl Impurity in pharmacopeial monographs, while the N-methyl aniline isomer is a distinct process impurity. Reliable sourcing of the correct regioisomer with a certificate of analysis confirming identity by NMR or HPLC retention time relative to a reference standard is therefore critical for analytical method development .

Analytical Reference Standard Impurity Profiling Regioisomer Separation

Differentiation from Pomalidomide: A Matched-Pair Negative Control with a Closer Structural Backbone

While pomalidomide is another potent CRBN ligand (KD = 16 ± 4 μM by ITC against hCRBN-TBD) structurally related to lenalidomide, it retains a free glutarimide NH and thus active CRBN engagement [1]. 1-N-Methyl Lenalidomide, by virtue of its N-methyl cap, serves as a superior negative control for lenalidomide-specific studies because it retains the entire lenalidomide scaffold (including the 4-amino-isoindolinone ring) while abolishing CRBN binding. This is a cleaner matched-pair comparison than using pomalidomide, which differs at the isoindolinone substitution pattern. No binding was observed for any phthalimide or glutarimide analog with an N-alkyl modification in the same assay series [1].

Negative Control CRBN Ligand Structure-Activity Relationship

Optimal Application Scenarios for Procuring 1-N-Methyl Lenalidomide Based on Verified Evidence


CRBN-Dependent Pharmacological Profiling: Negative Control in Neosubstrate Degradation Assays

In cellular assays designed to validate that the degradation of IKZF1/IKZF3 or other neosubstrates is CRBN-dependent, 1-N-Methyl Lenalidomide should be used in parallel with lenalidomide at matched concentrations (e.g., 10 μM). The absence of degradation with the N-methyl analog, contrasted with potent degradation by lenalidomide, provides clean evidence that the observed effect is mediated through CRBN engagement rather than alternative pathways. This application is directly supported by the evidence that N-methyl-dBET1 fails to degrade BRD4 in T cells, whereas its unmethylated counterpart shows robust activity .

PROTAC Linker Attachment Validation: Confirming CRBN-Independent Cytotoxicity

When developing PROTAC molecules that utilize a lenalidomide-derived CRBN-recruiting moiety, 1-N-Methyl Lenalidomide serves as a critical control. By testing the N-methyl-capped variant (which cannot engage CRBN) alongside the functional PROTAC, researchers can confirm that any observed cytotoxicity or protein degradation is truly CRBN-mediated and not due to the target-binding warhead alone or linker-related artifacts. The quantitative binding data (KD = NB for the N-methyl analog vs. KD = 15.6-26.0 μM for active binders) provides the mechanistic rationale for this application , .

Analytical Method Development: Quantification of the N2-Methyl Impurity in Lenalidomide API

For analytical quality control laboratories developing HPLC or UPLC methods for lenalidomide active pharmaceutical ingredient (API) release testing, the 1-N-Methyl Lenalidomide reference standard is essential. It enables accurate identification and quantification of the N2-methyl impurity specified in pharmacopeial monographs. Its distinct retention time relative to the N-methyl aniline regioisomer (CAS 2197421-58-0) must be established using co-injection experiments. Vendors typically provide this standard at 97% purity with certificates of analysis including HPLC purity, NMR identity confirmation, and residual solvent data, meeting regulatory requirements for ANDA submissions , .

Structure-Activity Relationship (SAR) Studies of the Glutarimide CRBN Pharmacophore

Medicinal chemistry programs aiming to modify the lenalidomide scaffold for altered CRBN neosubstrate selectivity or improved pharmacokinetic properties can utilize 1-N-Methyl Lenalidomide as a key SAR tool. It represents the N-alkylation scan point for the glutarimide NH, demonstrating that this position is intolerant to substitution for CRBN binding. This baseline data (complete loss of affinity) is essential for interpreting subsequent modifications at other positions on the isoindolinone or piperidine rings .

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